molecular formula C13H24N4O B15279635 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine

Katalognummer: B15279635
Molekulargewicht: 252.36 g/mol
InChI-Schlüssel: PSIORGSGOVCPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine is a complex organic compound featuring a triazole ring, a tetrahydrofuran moiety, and a butan-2-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the triazole intermediate with a tetrahydrofuran derivative.

    Introduction of the Butan-2-amine Group: This final step involves the alkylation of the intermediate with a suitable butan-2-amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can occur at the triazole ring or the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions or as a ligand in binding studies. Its triazole ring is known for its bioactivity, which can be exploited in drug design.

Medicine

Medicinally, the compound has potential as a pharmacophore in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the butan-2-amine group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methyl-1H-1,2,3-triazole
  • 2-Methyl-1H-1,2,3-triazole-4-carboxylic acid
  • N-(1-(Tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

What sets 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a tetrahydrofuran moiety in the same molecule is relatively rare, providing opportunities for novel applications.

Eigenschaften

Molekularformel

C13H24N4O

Molekulargewicht

252.36 g/mol

IUPAC-Name

2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-2-amine

InChI

InChI=1S/C13H24N4O/c1-4-13(2,3)14-7-12-9-17(16-15-12)8-11-5-6-18-10-11/h9,11,14H,4-8,10H2,1-3H3

InChI-Schlüssel

PSIORGSGOVCPHW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NCC1=CN(N=N1)CC2CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.